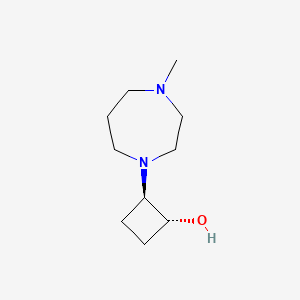
3-Bromo-6-fluoro-2-hydroxybenzotrifluoride
Overview
Description
3-Bromo-6-fluoro-2-hydroxybenzotrifluoride is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and a hydroxyl group on a benzene ring, with a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride typically involves halogenation reactions. One common method is the direct bromination and fluorination of a benzene ring, followed by the introduction of a hydroxyl group and a trifluoromethyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the controlled addition of bromine and fluorine to a benzene derivative. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde.
Reduction: Formation of 3-Bromo-6-fluoro-2-hydroxybenzene.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Bromo-6-fluoro-2-hydroxybenzotrifluoride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a fluorescent probe in biological imaging studies.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-6-fluoro-2-hydroxybenzotrifluoride exerts its effects depends on its specific application. For example, in biological imaging, the compound may interact with specific cellular targets, leading to fluorescence. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-4-fluorobenzotrifluoride
6-Bromo-2-fluoro-3-methoxybenzaldehyde
3-Bromo-2-fluoro-6-hydroxybenzotrifluoride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6-bromo-3-fluoro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-2-4(9)5(6(3)13)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRQNSQDLVZAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-2-[4-(Propan-2-yl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485639.png)
![trans-2-[(4-Fluoro-3-methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485641.png)

![trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485643.png)
![trans-2-[(Benzyloxy)amino]cyclobutan-1-ol](/img/structure/B1485644.png)
![1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485645.png)
![trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485646.png)
![1-{[2-(2-Hydroxyethyl)piperidin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485647.png)
![1-[(2-Tert-butylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485649.png)
![1-{[Butyl(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485651.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
